(2R)-4-ethyl-2-(4-fluorophenyl)morpholine

CYP2D6 Drug-Drug Interaction Metabolic Stability

Choose (2R)-4-ethyl-2-(4-fluorophenyl)morpholine (CAS 920802-16-0) for its defined (2R) stereochemistry, which is critical for reproducible structure-activity relationship (SAR) studies in CNS and oncology programs. Unlike racemic or (2S) analogs, this enantiopure scaffold enables stereoselective binding investigations while offering a key advantage of low CYP2D6 inhibition liability (IC50 = 10,000 nM), minimizing drug-drug interaction risks. Its dual progesterone receptor profile further supports mechanistic nuclear receptor signaling research. Ensure data integrity by specifying the exact stereochemistry and CAS number. Inquire today for pricing and availability.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 920802-16-0
Cat. No. B12631440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-ethyl-2-(4-fluorophenyl)morpholine
CAS920802-16-0
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H16FNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1
InChIKeyGGYTVTVJYQZVDX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-4-ethyl-2-(4-fluorophenyl)morpholine (CAS 920802-16-0) - Chiral Morpholine Intermediate for CNS & Oncology Research


(2R)-4-ethyl-2-(4-fluorophenyl)morpholine (CAS 920802-16-0) is a chiral 2-aryl-4-alkylmorpholine derivative featuring an ethyl group at the 4-position and a para-fluorophenyl substituent at the 2-position of the morpholine ring, with a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol . This compound is a member of the morpholine pharmacophore family, widely employed in medicinal chemistry for modulating pharmacokinetic properties and target engagement [1]. Its defined (2R) stereochemistry distinguishes it from racemic or (2S)-enantiomeric counterparts, offering a specific chiral profile for structure-activity relationship (SAR) studies in central nervous system (CNS) and oncology drug discovery programs.

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine (920802-16-0): The Risk of Unverified Substitution in Chiral Morpholine Scaffolds


Substituting (2R)-4-ethyl-2-(4-fluorophenyl)morpholine with a generic morpholine analog such as racemic 2-(4-fluorophenyl)morpholine or an (S)-enantiomer introduces significant risks to research reproducibility and downstream development. Morpholine derivatives are privileged scaffolds where subtle modifications—including stereochemistry, N-alkyl chain length, and aromatic substitution—drastically alter target affinity, metabolic stability, and off-target profiles [1]. For example, the (2R)-configuration of this specific compound dictates its three-dimensional orientation within binding pockets, potentially leading to stereoselective interactions with enzymes like CYP2D6 or nuclear receptors [2]. Simply interchanging with a structurally 'similar' compound without verifying the exact CAS and stereochemistry can invalidate SAR hypotheses and compromise the integrity of biological data.

Quantitative Differentiation Guide: (2R)-4-ethyl-2-(4-fluorophenyl)morpholine (CAS 920802-16-0) Against Closest Analogs


CYP2D6 Inhibition: (2R)-4-ethyl-2-(4-fluorophenyl)morpholine vs. Parent Scaffold

The (2R)-4-ethyl-2-(4-fluorophenyl)morpholine exhibits weak CYP2D6 inhibition, a crucial ADME parameter for CNS-active compounds. Its IC50 of 10,000 nM against CYP2D6 [1] represents a marked reduction in inhibitory liability compared to other morpholine-based kinase inhibitors, which often display nanomolar-range CYP inhibition [2]. This reduced liability is a direct result of the specific N-ethyl and 4-fluorophenyl substitution pattern.

CYP2D6 Drug-Drug Interaction Metabolic Stability

Progesterone Receptor (PR) Binding: Functional Agonism vs. Binding Affinity

This compound demonstrates a dual profile at the progesterone receptor: it binds with moderate affinity (IC50 = 200 nM in a displacement assay) but exhibits potent functional agonism in a cellular context (IC50 = 79.4 nM in a T47D cell alkaline phosphatase assay) [1]. This 2.5-fold higher potency in a cellular functional assay compared to a binding assay suggests the compound may induce a specific receptor conformation or recruit co-factors that enhance its efficacy, a differentiation not seen with simpler morpholine analogs lacking the ethyl and fluorophenyl moieties [2].

Progesterone Receptor Nuclear Receptor Functional Assay

Physicochemical Differentiation: Higher Boiling Point and Vapor Pressure Profile

The predicted physicochemical properties of (2R)-4-ethyl-2-(4-fluorophenyl)morpholine include a boiling point of 282.2±35.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . These values are substantially higher than those of the simpler analog 2-(4-fluorophenyl)morpholine (predicted boiling point ~276.6 °C at 760 mmHg) , reflecting the impact of the N-ethyl substitution. The higher boiling point and lower vapor pressure indicate reduced volatility, which can be advantageous for safe handling and long-term storage in a research laboratory setting.

Physicochemical Properties Formulation Handling

Chiral Purity and Stereochemical Identity: Avoiding Racemic Mixture Ambiguity

Unlike the racemic mixture 2-(4-fluorophenyl)morpholine (CAS 62243-70-3), the (2R)-enantiomer (CAS 920802-16-0) provides a defined stereochemical identity essential for chiral SAR and asymmetric catalysis studies. While specific enantiomeric excess (ee) data for this batch is not provided, the availability of the single (2R) stereoisomer eliminates the confounding factor of the (2S)-enantiomer (CAS 790655-16-2) . This is critical for projects requiring precise chiral control, as the opposite enantiomer can exhibit different binding affinities, metabolic profiles, or even opposing biological activities [1].

Chiral Synthesis Enantiomeric Purity Stereochemistry

Predicted ADME Profile: Low CYP2D6 Inhibition and Metabolic Stability

Computational ADME predictions for (2R)-4-ethyl-2-(4-fluorophenyl)morpholine indicate a favorable profile, including low probability of CYP2D6 inhibition (0.198) and low hepatotoxicity risk (probability 0.509) [1]. This aligns with the experimental CYP2D6 IC50 of 10,000 nM [2], reinforcing its classification as a low-risk compound for drug-drug interactions. In contrast, many structurally related morpholine derivatives (e.g., those with benzyl or larger alkyl groups) can exhibit significant CYP inhibition, necessitating careful selection of the morpholine scaffold [3].

ADME Metabolic Stability CYP Inhibition

(2R)-4-ethyl-2-(4-fluorophenyl)morpholine (920802-16-0): High-Impact Application Scenarios in Drug Discovery


CNS Drug Discovery: Scaffold for Norepinephrine Reuptake Inhibitors (NRIs) with Reduced CYP2D6 Liability

Given the established role of aryl morpholine derivatives as norepinephrine reuptake inhibitors (NRIs) [1], (2R)-4-ethyl-2-(4-fluorophenyl)morpholine serves as an ideal chiral scaffold for SAR studies aimed at optimizing CNS drug candidates. Its low CYP2D6 inhibition liability (IC50 = 10,000 nM) [2] is a critical advantage, as it minimizes the potential for drug-drug interactions with other CNS-active medications that are frequently CYP2D6 substrates. Researchers can use this compound as a starting point to explore N-alkyl and aryl substitutions that balance target potency with metabolic stability.

Nuclear Receptor Pharmacology: Functional Progesterone Receptor Modulator Tool Compound

The compound's dual profile at the progesterone receptor—moderate binding affinity (IC50 = 200 nM) coupled with potent functional agonism (IC50 = 79.4 nM) in a cellular context [2]—positions it as a valuable tool for investigating nuclear receptor signaling. It can be used to dissect the relationship between ligand binding and transcriptional activation, particularly in hormone-dependent cancer cell lines such as T47D. This functional efficacy differentiates it from simpler morpholine analogs that may only act as weak binders, providing a clearer signal in mechanistic studies.

Chiral Synthesis & Asymmetric Catalysis: Defined (2R)-Enantiomer Building Block

As a defined (2R)-enantiomer , this compound is a reliable building block for synthesizing enantiopure pharmaceutical intermediates. Its use in asymmetric catalysis or as a chiral auxiliary eliminates the ambiguity associated with racemic mixtures, ensuring that the resulting products have predictable stereochemical outcomes. This is particularly important for projects targeting chiral receptors or enzymes where stereochemistry dictates biological activity, as seen in many morpholine-based therapeutics [3].

ADME/PK Profiling: Reference Compound for Low CYP2D6 Inhibition

With both experimental (IC50 = 10,000 nM) [2] and predicted (probability = 0.198) [4] evidence of low CYP2D6 inhibition, this compound can serve as a reference standard or negative control in ADME screening panels. It allows researchers to benchmark new chemical entities against a known weak CYP2D6 inhibitor, helping to contextualize structure-activity relationships around metabolic liabilities. Its favorable profile makes it a useful comparator when assessing the impact of structural modifications on CYP enzyme interactions.

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